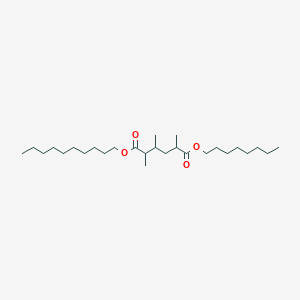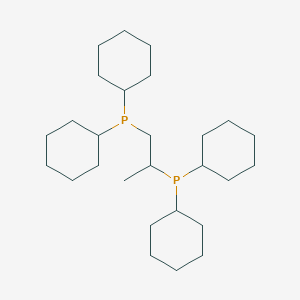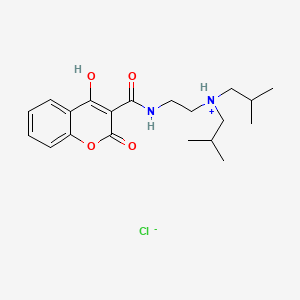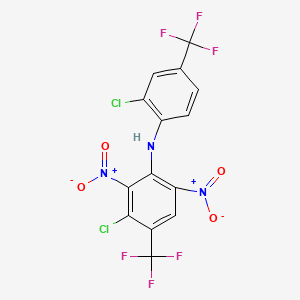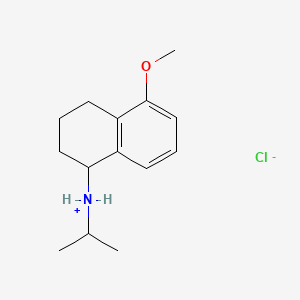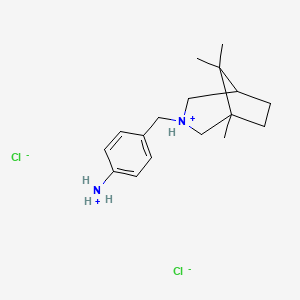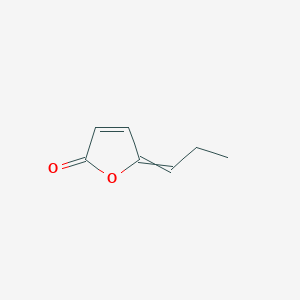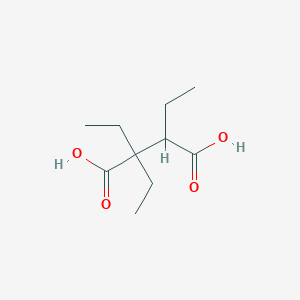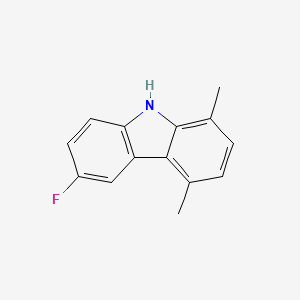
3-Fluoro-5,8-dimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5,8-dimethyl-9H-carbazole is an organic compound with the molecular formula C14H12FN. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 5 and 8 positions on the carbazole ring. It has a molecular weight of 213.25 g/mol and exhibits a melting point of 84.8-87.2 °C and a boiling point of 384.5±37.0 °C .
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5,8-dimethyl-9H-carbazole can be achieved through various synthetic routes. One common method involves the functionalization of carbazole at the 3, 5, and 8 positions. The preparation typically involves the use of fluorinating agents and methylating agents under controlled reaction conditions. Industrial production methods may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
3-Fluoro-5,8-dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The fluorine atom and methyl groups on the carbazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5,8-dimethyl-9H-carbazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of advanced materials, including polymers and electronic materials
Wirkmechanismus
The mechanism of action of 3-Fluoro-5,8-dimethyl-9H-carbazole involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups on the carbazole ring influence its reactivity and interactions with biological molecules. These interactions can affect various cellular processes and pathways, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5,8-dimethyl-9H-carbazole can be compared with other similar compounds, such as:
3,6-Dimethyl-9H-carbazole: Lacks the fluorine atom, which may result in different reactivity and biological activities.
5,8-Dimethyl-9H-carbazole: Lacks the fluorine atom, affecting its chemical and biological properties.
3-Fluoro-9H-carbazole: Lacks the methyl groups, which can influence its reactivity and interactions.
Eigenschaften
Molekularformel |
C14H12FN |
|---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
6-fluoro-1,4-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H12FN/c1-8-3-4-9(2)14-13(8)11-7-10(15)5-6-12(11)16-14/h3-7,16H,1-2H3 |
InChI-Schlüssel |
MGRKARAWKHKGIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=C(C=CC(=C3)F)NC2=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


